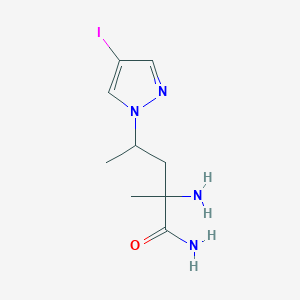
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide is a compound that features a pyrazole ring substituted with an iodine atom
Vorbereitungsmethoden
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the reaction of 4-iodo-1H-pyrazole with a suitable amine and a methylpentanamide derivative. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can be compared with other similar compounds, such as:
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanamide: This compound has a bromine atom instead of an iodine atom, which may affect its reactivity and binding properties.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanamide: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-substituted compound.
2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylpentanamide: The fluorine atom can influence the compound’s stability and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodine atom, which can enhance its reactivity and binding affinity in various applications.
Eigenschaften
Molekularformel |
C9H15IN4O |
|---|---|
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylpentanamide |
InChI |
InChI=1S/C9H15IN4O/c1-6(3-9(2,12)8(11)15)14-5-7(10)4-13-14/h4-6H,3,12H2,1-2H3,(H2,11,15) |
InChI-Schlüssel |
WEIBBGJMODKMEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)(C(=O)N)N)N1C=C(C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)
amine](/img/structure/B13481612.png)




![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
![Tert-butyl N-[4-(difluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13481658.png)
![Potassium bicyclo[2.1.1]hexan-1-yltrifluoroborate](/img/structure/B13481659.png)

![[1-(Fluoromethyl)-3-methylidenecyclobutyl]methanol](/img/structure/B13481671.png)



